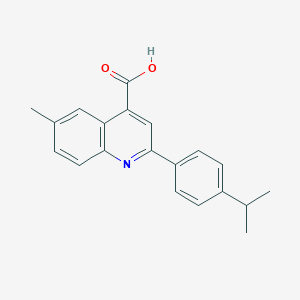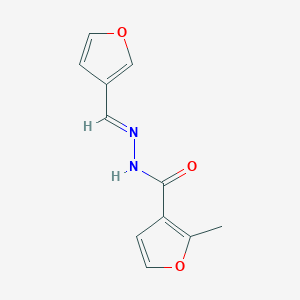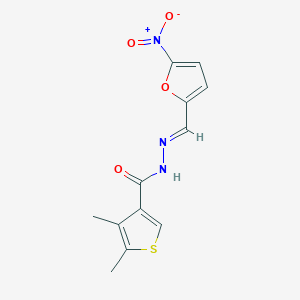
2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid” is a complex organic compound. It contains an isopropylphenyl group, a methylquinoline group, and a carboxylic acid group . The CAS Number is 50733-96-5 and its molecular weight is 291.35 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The linear formula is C19H17NO2 .
Chemical Reactions Analysis
The compound, like other aromatic compounds, may undergo electrophilic aromatic substitution . The specific reactions would depend on the conditions and reagents used.
科学的研究の応用
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives have been recognized for their broad pharmacological potentials, including antimicrobial, antitumor, and neurological activities. These compounds are studied for their roles in modern therapeutics, highlighting the importance of structural modifications to enhance their biological activity and therapeutic applications. The exploration of isoquinoline derivatives in drug synthesis emphasizes the continuous need for novel compounds that can address various health conditions efficiently (Danao et al., 2021).
Environmental Remediation Through Carboxylic Acids
Carboxylic acids play a crucial role in environmental science, particularly in the biodegradation and remediation of pollutants. Studies have demonstrated that carboxylic acids can enhance the efficiency of biocatalysts in treating organic pollutants, indicating their potential in developing sustainable and effective remediation technologies. This highlights the importance of carboxylic acids in addressing environmental challenges and promoting ecological sustainability (Jarboe et al., 2013).
特性
IUPAC Name |
6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-12(2)14-5-7-15(8-6-14)19-11-17(20(22)23)16-10-13(3)4-9-18(16)21-19/h4-12H,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUNSNOXGOMBNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(Benzyloxy)phenyl]-4-{3-nitro-4-methylbenzoyl}piperazine](/img/structure/B454649.png)
![5-{2-[(3-Methyl-2-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid](/img/structure/B454650.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]heptanohydrazide](/img/structure/B454653.png)
![N'-[3-(2-furyl)-2-propenylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454654.png)
![N'-[(5-ethyl-2-thienyl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454657.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454658.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454659.png)
![N'-[(1E)-1-(5-chlorothiophen-2-yl)butylidene]-4,5-dimethylthiophene-3-carbohydrazide](/img/structure/B454660.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454662.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454664.png)

![N'-[(5-chloro-2-thienyl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454668.png)
![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454669.png)

